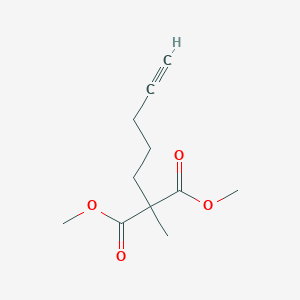

Dimethyl 2-methyl-2-pent-4-ynylpropanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl 2-methyl-2-pent-4-ynylpropanedioate, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAPA is a versatile molecule that has various applications in different fields, including organic chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Analytical and Structural Characterization

- Analytical Techniques : Dimethyl substituted compounds are analyzed using gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), X-ray diffraction, and spectroscopic methods like nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopies. These techniques aid in deriving molecular geometry and identifying compounds, essential for forensic and clinical purposes (Dybowski et al., 2021).

Synthesis and Reactivity

- Synthesis of Cyclopropane Derivatives : Synthesis involving dimethyl substituted compounds leads to the formation of cyclopropane fused onto various alicyclic rings. These synthesis processes are significant for studying the influence of methyl group substituents on cytotoxicity (Hehir et al., 2008).

- Catalysis and Isomerization : Studies on catalysis and isomerization using dimethyl compounds, such as in alkane isomerisation, provide insights into product shape selectivity and the role of external versus internal surfaces in reaction products (Sastre et al., 2000).

- Biotransformation : The metabolism of synthetic cannabinoids with dimethyl compounds, investigated through human hepatocytes and liver microsomes, reveals the main metabolic pathways and potential markers for intake screening (Watanabe et al., 2019).

Material Science and Polymer Chemistry

- Polymer Processing : The development of polymers, such as isotactic poly(4-methyl-1-pentene) into micro- or nanofibers, expands its use in medical applications. This involves studying the effects of solvents on fiber morphology (Lee et al., 2006).

- Biodegradable Polymers : Research into biodegradable hyperbranched aliphatic polyesters derived from pentaerythritol and dimethyl compounds contributes to the development of environmentally friendly materials (Kricheldorf et al., 2008).

Environmental Applications

- Photodegradation of Pollutants : Studies on the photodegradation of dye pollutants in the presence of dimethyl compounds under visible light irradiation contribute to wastewater treatment and pollution control (Chen et al., 2006).

Propriétés

IUPAC Name |

dimethyl 2-methyl-2-pent-4-ynylpropanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-5-6-7-8-11(2,9(12)14-3)10(13)15-4/h1H,6-8H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVNANSFFXEAJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC#C)(C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2410743.png)

![6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide](/img/structure/B2410744.png)

![3-[(3,4-dichlorophenyl)methoxy]-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410746.png)

![6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2410747.png)

![2-chloro-7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2410750.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2410751.png)

![4-Methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2410761.png)

![1-(2-(3,4-dimethylphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2410763.png)